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Comparative Analysis: Bone and Renal Safety

The table below summarizes key quantitative findings from recent clinical studies, highlighting the

comparative safety and efficacy of BSV and TDF.

Metric

Besifovir (BSV)

Tenofovir
Disoproxil
Fumarate (TDF)

Study Design & Context

Virologic Response
(HBV DNA <20
IU/mL)

Bone Mineral
Density (BMD)
Change

Bone Turnover
Biomarkers

Renal Function
(eGFR % Change)

100.0% [1] [2]

Increase in hip and
spine BMD [1] [2]
[3]

Significant
improvement [1] [2]

+1.67% [1] [2]

98.5% [1] [2]

Decrease in BMD

[1] [2]

Worsening trends

[1] [2]

-1.24% [1] [2]

48-week RCT,; patients virally
suppressed on TDF for a median
of 4.14 years prior to switch [1] [2]

48-week RCT; switch study [1] [2]

48-week RCT; switch study [1] [2]

48-week RCT, switch study [1] [2]
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Tenofovir
Metric Besifovir (BSV) Disoproxil Study Design & Context
Fumarate (TDF)

Chronic Kidney 2.29 per 1,000 3.42 per 1,000 Nationwide cohort study;
Disease (CKD) person-years [4] person-years [4] treatment-naive patients [4]
Incidence

Osteoporosis Risk Not applicable 30% higher risk Nationwide cohort study (TDF vs.
(vs. Entecavir) (HR 1.30) [5] ETV) [9]

Detailed Experimental Protocols and Data

For research and development professionals, the methodology and context of these findings are critical.

Randomized Controlled Trial: Switching from TDF to BSV

This 48-week, randomized, open-label, active-controlled, non-inferiority phase 4 trial provides the most

direct evidence for your query [1] [2].

¢ Objective: To evaluate the efficacy and safety of switching to BSV compared to maintaining TDF in
patients with CHB who had already achieved viral suppression (HBV DNA <20 1U/mL) on long-term
TDF therapy.

e Patient Population: 153 CHB patients who had been on TDF monotherapy for at least 48 weeks
were randomized to either switch to BSV (150 mg with L-carnitine supplementation) or continue TDF
(300 mg). The median prior TDF use was 4.14 years [1].

¢ Primary Endpoint: Proportion of patients with HBV DNA <20 IU/mL at week 48.

¢ Key Bone Safety Assessments:

o Bone Mineral Density (BMD): Measured using dual-energy X-ray absorptiometry (DXA) at the
hip and spine [1].

o Bone Turnover Biomarkers: Specific biomarkers were analyzed in a central laboratory to
assess the dynamics of bone formation and resorption [1].

¢ Findings: The study confirmed the non-inferiority of BSV to TDF in antiviral efficacy. Crucially,
the BSV group showed a significant increase in hip and spine BMD and improvement in bone
turnover biomarkers, whereas the TDF group experienced a decline. Renal function, measured by
eGFR, also showed a favorable trend in the BSV group [1] [2].
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The following diagram illustrates the workflow and primary outcomes of this key clinical trial.

153 CHB Patients
Virally suppressed on TDF *Per-Protocol AnalYSiST
(Median 4.14 years) 7

1:1 Randomization

Switch Group (n=64%) Maintenance Group (n=66%)
BSV 150 mg + L-carnitine Continue TDF 300 mg

48-Week Assessment

Click to download full resolution via product page

Mechanistic Insights into TDF-Associated Bone Toxicity

Preclinical studies offer a deeper understanding of how TDF negatively impacts bone quality beyond BMD

measurements, which explains the clinical findings.

o Target Cells: TDF exposure has been shown to inhibit osteoblast differentiation and increase
osteoclast activity, creating a double detriment that favors bone resorption over formation [6].
¢ Molecular Pathways:
o Wnt/B-Catenin Signaling: TDF decreases the nuclear translocation of 3-catenin, a critical
pathway for promoting osteoblastogenesis and bone formation [6].
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o RANKL/OPG Pathway: TDF increases the RANKL/OPG ratio. RANKL stimulates osteoclast
differentiation and activity, while OPG acts as a decoy receptor. An increased ratio leads to
enhanced bone resorption [6].

o NF-kB Signaling: TDF enhances NF-kB signaling in osteoclasts, further promoting their activity
and survival [6].

e Structural and Biomechanical Effects: Animal models indicate that TDF exposure results in
deteriorated bone microarchitecture, including decreased cortical and trabecular bone volume, and
reduces bone biomechanical strength, making bones more prone to fracture [6].

Key Takeaways for Researchers and Clinicians

e Superior Bone Safety Profile: BSV demonstrates a clear advantage over TDF in preserving and
even improving bone health during long-term CHB therapy, making it a valuable option for patients at
risk for osteoporosis, particularly the elderly [5] [4].

¢ Non-Inferior Antiviral Efficacy: The switch from TDF to BSV does not compromise virologic control,
with response rates near 100% in studied cohorts [1] [2] [7].

e Mechanism-Driven Advantage: The improved bone safety of BSV is likely due to its different
pharmacokinetic properties, which avoid the intracellular accumulation and subsequent bone cell
toxicity associated with TDF [6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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